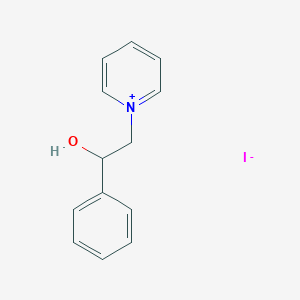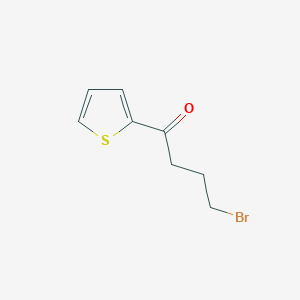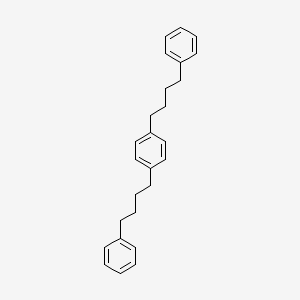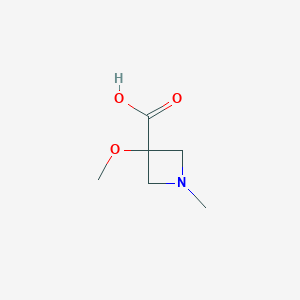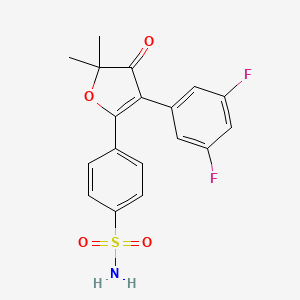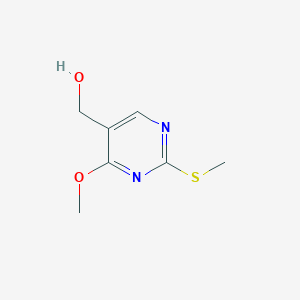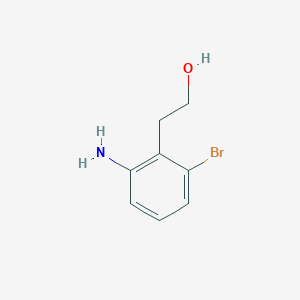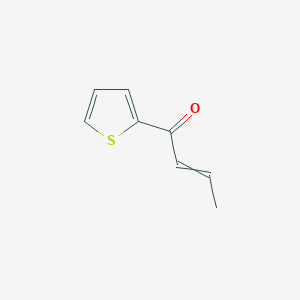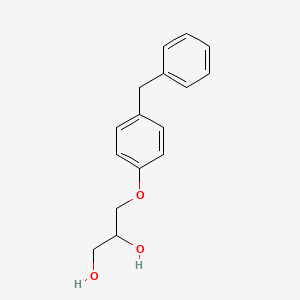![molecular formula C19H20O2 B13985521 1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone CAS No. 6337-58-2](/img/structure/B13985521.png)
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a propyl chain and another phenyl ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to the aromatic ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aromatic rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
相似化合物的比较
Similar Compounds
- 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone
- 1,1’-[1-(4-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Uniqueness
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
6337-58-2 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-[4-[3-(4-acetylphenyl)propyl]phenyl]ethanone |
InChI |
InChI=1S/C19H20O2/c1-14(20)18-10-6-16(7-11-18)4-3-5-17-8-12-19(13-9-17)15(2)21/h6-13H,3-5H2,1-2H3 |
InChI 键 |
HWOWUKOIBLGVCT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


